molecular formula C6H3NO2S B3033821 5-Cyanothiophene-3-carboxylic acid CAS No. 1211589-12-6

5-Cyanothiophene-3-carboxylic acid

Cat. No. B3033821
CAS RN: 1211589-12-6
M. Wt: 153.16
InChI Key: PVVSPMNBTVRMFC-UHFFFAOYSA-N
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Description

5-Cyanothiophene-3-carboxylic acid is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. The presence of both cyano and carboxylic acid functional groups in the molecule suggests that it has potential for a variety of chemical reactions and could serve as an intermediate for the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of related thiophene derivatives has been extensively studied. For instance, the synthesis of 5-acyl-2-amino-3-cyanothiophenes has been achieved through the interaction of 3-amino-2-cyanothioacrylamides with various active halo methylene compounds under mild conditions, resulting in a series of new polyfunctional thiophene derivatives . Another efficient synthesis method reported involves the reaction of thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine, which could be carried out smoothly without any catalysts in anhydrous ethanol . These methods highlight the versatility and reactivity of cyanothiophene derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often investigated using computational methods alongside experimental techniques. For example, the photophysical properties of polyfunctional thiophene derivatives were both experimentally and computationally investigated, revealing insights into the relationship between optoelectronic properties and molecular structure . The crystal structure of a related compound, ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate, was determined, showing intermolecular interactions that are significant in understanding the properties of these molecules .

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions due to their functional groups. The Gewald reaction is a notable example, where cyanoacetic acid derivatives are used to synthesize 2-aminothiophene-3-carboxamides, demonstrating the reactivity of the cyano and amino groups in these compounds . The Sandmeyer-type deamination reaction has also been used to modify the amino group of a thiophene derivative, replacing it with iodine .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as fluorescence, are of significant interest. The study of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate revealed novel fluorescence properties, which were characterized by elementary analysis and MHz spectrometry . These properties are influenced by the molecular structure and the specific functional groups present in the compound.

Scientific Research Applications

Synthesis and Chemical Reactions

5-Cyanothiophene-3-carboxylic acid has been utilized in various chemical synthesis processes. For instance, it has been involved in the synthesis of 4-aminothieno[2,3-b]pyridine-5-carboxylic acid through a process involving the reaction of 2-amino-3-cyanothiophenes with ethyl aminocrotonate and subsequent cyclization (Lalezari, 1979). Additionally, reactions involving 3-cyanothiophene have been utilized to produce various nitrothiophene-carboxamides, which are of interest as antitumor agents (Shinkwin & Threadgill, 1996). Furthermore, the bromination and nitration of 2-cyanothiophene have been explored, leading to derivatives of thiophenecarboxylic acid (Gol'dfarb, Grotmova, & Belen’kii, 1974).

Materials Science and Polymer Applications

5-Cyanothiophene-3-carboxylic acid has been used in the development of new materials. For example, it has been involved in the preparation of terthiophene-3′-carboxylic acid and its polymer, which shows potential for applications in electrochromic devices (Lee, Shim, & Shin, 2002). Moreover, random copolymers containing 3-cyanothiophene have been synthesized for use in organic solar cells (Rudenko, Khlyabich, & Thompson, 2014).

Biological Applications

In the biological field, terthiophene carboxylic derivatives, related to 5-cyanothiophene-3-carboxylic acid, have been studied as fluorescent biosensors for protein detection (Hu, Xia, & Elioff, 2016). Additionally, derivatives of 3-(4-chlorophenyl)-4-cyanothiophene-2-carboxylic acid were synthesized and evaluated for their inhibitory activity on protein farnesyltransferase, an enzyme involved in post-translational modification of proteins (Lethu & Dubois, 2011).

Pharmaceutical Research

In pharmaceutical research, thiophenecarboxamides and related compounds derived from 3-cyanothiophene have been evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP), which is significant for cancer treatment (Shinkwin, Whish, & Threadgill, 1999).

Safety and Hazards

5-Cyanothiophene-3-carboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

IUPAC Name

5-cyanothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVSPMNBTVRMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211589-12-6
Record name 5-cyanothiophene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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